A Senior Application Scientist's Technical Guide to 2-Chloro-6-methylpyridin-4-amine (CAS 79055-63-3): A Cornerstone Building Block in Modern Drug Discovery
A Senior Application Scientist's Technical Guide to 2-Chloro-6-methylpyridin-4-amine (CAS 79055-63-3): A Cornerstone Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-6-methylpyridin-4-amine, CAS 79055-63-3, a pivotal heterocyclic intermediate in the field of medicinal chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, outlines a representative synthetic pathway, and explores its reactivity. The primary focus is on its strategic application as a versatile scaffold in the synthesis of complex bioactive molecules, most notably kinase inhibitors for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights into the compound's utility and handling.
Introduction: The Strategic Importance of a Substituted Pyridine
2-Chloro-6-methylpyridin-4-amine is a functionalized pyridine derivative that has emerged as a high-value building block in organic synthesis.[1] Its structure is deceptively simple, yet it contains a strategic arrangement of functional groups that chemists can exploit for the construction of complex molecular architectures. The pyridine core is a well-established pharmacophore in numerous therapeutic agents. The chloro, methyl, and amine substituents provide distinct points for chemical modification, making it an ideal starting material for library synthesis and lead optimization campaigns in drug discovery.[2][3]
Its most prominent role is in the development of kinase inhibitors.[4][5] The 4-amino group can serve as a crucial hydrogen bond donor, often interacting with the highly conserved "hinge region" of the kinase ATP-binding pocket, while the chlorine at the 2-position acts as a versatile chemical handle for introducing further complexity via cross-coupling or nucleophilic substitution reactions.[3][4] This guide will dissect the properties and reactivity that make this compound an indispensable tool for the modern medicinal chemist.
Core Physicochemical & Spectroscopic Properties
The fundamental properties of a starting material are critical for reaction planning, purification, and formulation. All quantitative data for 2-Chloro-6-methylpyridin-4-amine has been consolidated from various sources and is presented below for ease of reference.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 79055-63-3 | [][7] |
| Molecular Formula | C₆H₇ClN₂ | [][7][8] |
| Molecular Weight | 142.59 g/mol | [][7] |
| Appearance | Solid / Powder | [9] |
| Melting Point | 155-157°C | [][7] |
| Density | 1.26 g/cm³ | [][7] |
| Boiling Point | 299.9±35.0°C (Predicted) | [7] |
| InChI Key | OCAAOWXXYDTPKA-UHFFFAOYSA-N | [][7] |
| SMILES | CC1=CC(=CC(=N1)Cl)N | [][8] |
Spectroscopic Profile
While specific spectra are best obtained from the certificate of analysis for a given batch, standard spectroscopic data for structurally related compounds are well-documented.[10] For 2-Chloro-6-methylpyridin-4-amine, characterization would typically involve:
-
¹H NMR: To confirm the proton environment, showing distinct signals for the methyl group, the aromatic protons on the pyridine ring, and the amine protons.
-
¹³C NMR: To identify all six unique carbon atoms within the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.[11]
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Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine and C=C/C=N stretches for the aromatic ring.
Synthesis and Reactivity: A Chemist's Perspective
The utility of a building block is defined by its synthesis and subsequent reactivity. Understanding these aspects is key to its effective deployment in a synthetic campaign.
Representative Synthesis
Substituted aminopyridines are commonly synthesized via the reduction of a corresponding nitro-pyridine precursor.[12] This approach is efficient and leverages readily available starting materials. A general, field-proven protocol for a closely related analogue involves catalytic hydrogenation, which is a clean and scalable method.[13]
Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
This protocol is adapted from a known procedure for a structural isomer and represents a robust and plausible route.[13]
-
Reactor Setup: Charge a pressure-capable hydrogenation reactor with 2-chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq) and a suitable solvent such as ethanol.
-
Inerting: Purge the reactor with an inert gas (e.g., Argon or Nitrogen) to remove all oxygen.
-
Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Platinum on carbon, often doped with a promoter like Molybdenum, ~5-10% w/w).[13]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3-5 bar) and stir the reaction mixture at a controlled temperature (e.g., 25-50°C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, HPLC, or by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-6-methylpyridin-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Core Reactivity and Strategic Applications
The synthetic value of 2-Chloro-6-methylpyridin-4-amine lies in the predictable reactivity of its functional groups. The chlorine atom at the 2-position, activated by the ring nitrogen, is a competent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. More importantly in modern drug discovery, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions .
The Buchwald-Hartwig amination , which forms a C-N bond, is one of the most powerful tools in the medicinal chemist's arsenal and is frequently used to couple heterocyclic halides with amines to build the complex scaffolds of kinase inhibitors.[3] This allows for the direct installation of side chains that can probe different regions of the kinase active site, enabling rapid structure-activity relationship (SAR) studies.
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